Cas no 895429-89-7 (2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide)

2-Chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide is a structurally complex benzothiazole derivative with potential applications in medicinal chemistry and agrochemical research. The compound features a chloro-substituted benzamide core linked to a dimethoxybenzothiazole moiety and a pyridinylmethyl group, offering versatility for further functionalization. Its multi-ring system and heteroatom-rich framework suggest possible bioactivity, particularly in targeting enzyme inhibition or receptor modulation. The presence of methoxy and chloro substituents enhances its stability and lipophilicity, which may improve pharmacokinetic properties. This compound serves as a valuable intermediate for synthesizing novel pharmacophores or agrochemical agents, with its distinct scaffold enabling exploration of structure-activity relationships in drug discovery programs.
2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide structure
895429-89-7 structure
Product Name:2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide
CAS No:895429-89-7
MF:C22H18ClN3O3S
MW:439.914622783661
CID:5871768
PubChem ID:16802785
Update Time:2025-06-28

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
    • Benzamide, 2-chloro-N-(4,7-dimethoxy-2-benzothiazolyl)-N-(3-pyridinylmethyl)-
    • F2515-2546
    • 895429-89-7
    • 2-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
    • AKOS024655846
    • 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide
    • 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide
    • Inchi: 1S/C22H18ClN3O3S/c1-28-17-9-10-18(29-2)20-19(17)25-22(30-20)26(13-14-6-5-11-24-12-14)21(27)15-7-3-4-8-16(15)23/h3-12H,13H2,1-2H3
    • InChI Key: KCXILJVHBXVDSZ-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=C(OC)C=CC(OC)=C2S1)CC1=CC=CN=C1)(=O)C1=CC=CC=C1Cl

Computed Properties

  • Exact Mass: 439.0757403g/mol
  • Monoisotopic Mass: 439.0757403g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 586
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 92.8Ų

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide Pricemore >>

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Additional information on 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide

Introduction to 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide (CAS No. 895429-89-7)

2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 895429-89-7, is characterized by its intricate molecular structure, which includes a benzamide core functional group linked to a benzothiazole moiety and a pyridine ring. The presence of multiple substituents such as chloro, dimethoxy, and pyridin-3-yl groups imparts unique chemical properties that make it a promising candidate for various biological and medicinal applications.

The benzamide moiety is a well-known pharmacophore in drug design, often contributing to the binding affinity and specificity of small molecules towards biological targets. In particular, the benzothiazole ring system is frequently encountered in medicinal chemistry due to its ability to interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The combination of these structural features in 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide suggests potential therapeutic benefits in modulating biological pathways associated with inflammation, cancer, and neurological disorders.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies have indicated that the chloro substituent may enhance the lipophilicity of the molecule, facilitating its penetration across biological membranes. Additionally, the dimethoxy groups on the benzothiazole ring could serve as hydrogen bond donors or acceptors, further optimizing interactions with protein targets. These insights have been instrumental in guiding the synthesis of analogs with improved pharmacokinetic profiles.

The pyridine ring in 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide is another critical feature that contributes to its biological activity. Pyridine derivatives are known for their ability to modulate enzyme activity and receptor binding. In particular, the 3-position of the pyridine ring provides a suitable site for further functionalization, allowing for the development of highly tailored compounds with specific biological effects. This flexibility has made it a valuable scaffold in drug discovery efforts aimed at targeting complex diseases.

In vitro studies have begun to unravel the potential therapeutic applications of this compound. Initial research suggests that it may exhibit inhibitory activity against enzymes involved in cancer progression, such as kinases and proteases. The benzthiazole moiety has been shown to interfere with signaling pathways critical for cell proliferation and survival, making it a promising candidate for anticancer therapy. Furthermore, the compound's ability to modulate inflammatory responses has been highlighted in preclinical models, indicating its potential as an anti-inflammatory agent.

The synthesis of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the construction of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient assembly of key intermediates, while protecting group strategies have allowed for selective functionalization at multiple sites. These advances have not only streamlined the synthesis process but also opened doors for exploring novel derivatives with enhanced properties.

The pharmacological evaluation of this compound is ongoing, with researchers focusing on defining its mechanism of action and optimizing its pharmacokinetic profile. Animal models have provided valuable insights into its efficacy across various disease paradigms. For instance, studies in rodents have demonstrated significant reductions in tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent. Additionally, preliminary data indicate that it may offer protection against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.

The future development of 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide will likely involve interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological testing. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to identify analogs with superior efficacy and minimal side effects. The integration of machine learning algorithms into drug discovery pipelines has also accelerated the identification of promising candidates for further investigation.

In conclusion, 2-chloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylbenzamide represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique combination of functional groups and promising preclinical data make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications and optimize its properties, this compound holds significant potential for addressing some of today's most challenging medical conditions.

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